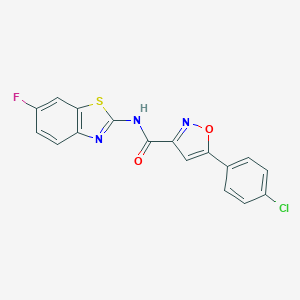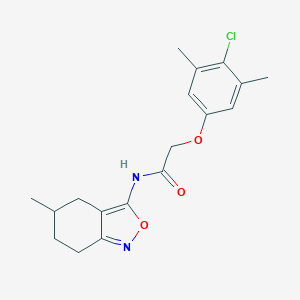![molecular formula C25H20N2O3S B253719 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B253719.png)
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as MMPIP, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to a class of compounds called allosteric modulators, which can enhance or inhibit the activity of specific receptors in the body.
Wirkmechanismus
The mechanism of action of 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves binding to a specific allosteric site on the mGluR7 receptor, which enhances the receptor's activity. This leads to increased inhibition of neurotransmitter release, which can have a modulating effect on neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the enhancement of cognitive function. It has also been shown to have potential anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its specificity for the mGluR7 receptor, which allows for targeted modulation of neuronal activity. However, one limitation is the potential for off-target effects, as allosteric modulators can also bind to other receptors in the body.
Zukünftige Richtungen
There are several potential future directions for research on 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, including further characterization of its mechanism of action, exploration of its potential therapeutic applications in neurological disorders, and development of more potent and selective allosteric modulators. Additionally, research could focus on the development of novel drug delivery systems for 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, such as nanoparticles or liposomes, to enhance its efficacy and minimize potential side effects.
In conclusion, 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a promising compound that has been studied extensively for its potential therapeutic applications in the field of neuroscience. Its specificity for the mGluR7 receptor and potential anti-inflammatory and neuroprotective effects make it an attractive target for further research and development.
Synthesemethoden
The synthesis of 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, including the condensation of 4-methyl-2-pyridinylamine with 4-methylthiophenol, followed by cyclization with 4-chlorophthalic anhydride and subsequent reduction with sodium borohydride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to modulate the activity of the metabotropic glutamate receptor 7 (mGluR7), which is involved in regulating neurotransmitter release and synaptic plasticity. 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to enhance the activity of mGluR7, which may have implications for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Eigenschaften
Produktname |
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Molekularformel |
C25H20N2O3S |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
7-methyl-2-(4-methylpyridin-2-yl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H20N2O3S/c1-14-4-9-19-18(12-14)23(28)21-22(16-5-7-17(31-3)8-6-16)27(25(29)24(21)30-19)20-13-15(2)10-11-26-20/h4-13,22H,1-3H3 |
InChI-Schlüssel |
YBAMZFSBCZSUDA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)SC |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide](/img/structure/B253637.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B253638.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253639.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253641.png)
![1-isobutyrylbenzo[cd]indol-2(1H)-one](/img/structure/B253643.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B253649.png)
![3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)

![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253657.png)

